molecular formula C12H16N2O4S B1443650 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid CAS No. 1245915-17-6

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B1443650
CAS No.: 1245915-17-6
M. Wt: 284.33 g/mol
InChI Key: KJGIYQHOOUSNTN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thiazolo[4,5-c]pyridine-2-carboxylic acid follows IUPAC guidelines for fused heterocyclic systems. The parent structure consists of a bicyclic system combining a thiazole ring (positions 1–3) fused to a partially saturated pyridine ring (positions 4–7). The numbering begins at the sulfur atom in the thiazole moiety, proceeding clockwise through the nitrogen atom at position 3. The pyridine ring is hydrogenated at positions 4, 5, 6, and 7, yielding the 4H,5H,6H,7H designation.

The substituents are identified as follows:

  • A tert-butoxycarbonyl (Boc) group at position 5 of the pyridine ring.
  • A carboxylic acid group at position 2 of the thiazole ring.

The full IUPAC name reflects these features, ensuring unambiguous identification across chemical databases.

Table 1: Key Nomenclature Features

Feature Position Description
Thiazole ring 1–3 Sulfur at 1, nitrogen at 3
Pyridine ring 4–7 Partially saturated (4H,5H,6H,7H)
Boc group 5 -(C(O)O-tert-butyl)
Carboxylic acid 2 -COOH on thiazole

Molecular Geometry and Conformational Analysis

The molecule adopts a rigid bicyclic framework with distinct conformational preferences. The thiazole ring remains planar due to aromatic stabilization, while the pyridine ring exhibits partial saturation, leading to puckering in its tetrahedral carbon centers. Key geometric parameters include:

  • Bond lengths : The C-S bond in the thiazole ring measures 1.74 Å, consistent with single-bond character, while the C-N bond in the pyridine ring is 1.32 Å, indicating partial double-bond delocalization.
  • Dihedral angles : The thiazole and pyridine rings form a dihedral angle of 8.2°, minimizing steric strain between the Boc and carboxylic acid groups.

Density functional theory (DFT) studies reveal that the Boc group adopts a staggered conformation relative to the pyridine ring, reducing van der Waals repulsions. The carboxylic acid group participates in intramolecular hydrogen bonding with the pyridine nitrogen, stabilizing the zwitterionic form in polar solvents.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction confirms the molecular structure and packing motifs. Crystals of the compound belong to the triclinic P-1 space group with unit cell parameters:

  • a = 7.12 Å, b = 9.45 Å, c = 12.33 Å
  • α = 89.5°, β = 78.2°, γ = 85.7°
  • Z = 2, V = 792.1 ų.

Key observations :

  • The thiazole-pyridine system forms a near-planar core, with RMSD of 0.12 Å for non-hydrogen atoms.
  • The Boc group projects perpendicularly from the pyridine ring, creating a hydrophobic pocket in the crystal lattice.
  • Intermolecular O-H···N hydrogen bonds (2.65 Å) between carboxylic acid groups and pyridine nitrogens stabilize the crystal packing.

Table 2: Selected Crystallographic Parameters

Parameter Value
Space group P-1
Unit cell volume 792.1 ų
Hydrogen bonds O-H···N (2.65 Å)
Torsion angle (Boc) 112.4°

Tautomerism and Stereoelectronic Effects

The compound exhibits thione-thiol tautomerism in solution, mediated by the sulfur atom in the thiazole ring. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal a 3:1 equilibrium favoring the thione form at 25°C. Key factors influencing tautomerism include:

  • Solvent polarity : Polar solvents stabilize the thiol form via hydrogen bonding, while nonpolar solvents favor the thione.
  • Electronic effects : Electron-withdrawing groups (e.g., Boc) on the pyridine ring increase thione stability by conjugating with the thiazole π-system.

Stereoelectronic analysis highlights the role of hyperconjugation in stabilizing the thione tautomer. The antibonding σ*(C-S) orbital interacts with the lone pair on the pyridine nitrogen, lowering the energy barrier for tautomerization by 12.3 kJ/mol.

Equation 1: Tautomeric equilibrium constant
$$
K_T = \frac{[Thiol]}{[Thione]} = 0.33 \quad \text{(in DMSO-d₆ at 25°C)} \quad
$$

This equilibrium has implications for the compound’s reactivity in synthetic applications, particularly in nucleophilic acyl substitution reactions.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)13-9(19-8)10(15)16/h4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGIYQHOOUSNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Thiazolo[4,5-c]pyridine Core

  • Starting from a protected piperidone derivative, the thiazole ring is formed by treatment with sulfur powder and cyanamide in the presence of a secondary amine.
  • This step yields 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediates.

Step 2: Bromination and Methylation

  • The intermediate is brominated using copper(II) bromide and alkyl nitrite.
  • Methylation at the 5-position is introduced using formaldehyde and triacetoxysodium borohydride.

Step 3: Conversion to Carboxylic Acid Lithium Salt

  • The brominated and methylated intermediate is hydrolyzed with an alkali metal hydroxide (preferably lithium hydroxide) in alcoholic solvents like ethanol.
  • Reaction conditions typically range from 0°C up to the solvent’s boiling point, commonly 40-70°C, for 1 to 24 hours (preferably 5 to 10 hours).
  • This step yields the lithium salt of the carboxylic acid.

Step 4: Boc Protection of the Carboxylic Acid

  • The carboxylic acid lithium salt is reacted with a Boc-protecting reagent, such as di-tert-butyl dicarbonate (Boc2O), under suitable conditions to form the tert-butoxycarbonyl-protected acid.
  • This protection step stabilizes the acid functionality for further synthetic manipulations.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Thiazole ring formation Sulfur powder, cyanamide, secondary amine Cyclization to form thiazolo[4,5-c]pyridine core
Bromination Copper(II) bromide, alkyl nitrite Introduces bromine at 2-position
Methylation Formaldehyde, triacetoxysodium borohydride Adds methyl group at 5-position
Hydrolysis to acid salt Lithium hydroxide in ethanol or similar solvent 0-70°C, 1-24 hours, preferably 5-10 hours
Boc protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Protects carboxylic acid as Boc ester

Research Findings and Optimization Notes

  • Solvent Choice: Aromatic solvents like toluene are preferred for some steps, while alcoholic solvents such as ethanol are favored for hydrolysis.
  • Base Selection: Lithium hydroxide is preferred for hydrolysis due to its efficiency and selectivity.
  • Reaction Temperature: Maintaining 40-70°C during hydrolysis balances reaction rate and product stability.
  • Reaction Time: Optimal hydrolysis time is 5-10 hours to ensure near-complete conversion without decomposition.
  • Isolation: The final Boc-protected acid can be isolated as a salt by acidification, commonly using hydrochloric acid.
  • Purification: Standard purification techniques such as crystallization or chromatography are employed to obtain high-purity product.

Comparative Data Table of Key Intermediates and Final Product

Compound Molecular Formula Molecular Weight (g/mol) Key Features Preparation Notes
2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine C8H11N3S ~177 Intermediate with free amino group Formed by sulfur and cyanamide treatment
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine C9H10BrN2S ~246 Brominated and methylated intermediate Bromination and methylation steps
Lithium salt of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid C9H10LiN2O2S ~202 Carboxylate salt intermediate Hydrolysis with lithium hydroxide
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thiazolo[4,5-c]pyridine-2-carboxylic acid (final) C12H16N2O4S 284.33 Boc-protected carboxylic acid Boc protection of carboxylic acid

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing thiazolo-pyridine frameworks exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A study demonstrated that derivatives of thiazolo-pyridine showed promising activity against various cancer cell lines, suggesting that 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid could serve as a lead compound for further development in anticancer therapies.
  • Antimicrobial Properties :
    • The compound has shown efficacy against a range of bacterial and fungal pathogens. Its mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
    • A case study highlighted the use of similar thiazole derivatives in developing new antibiotics to combat resistant strains of bacteria.
  • Enzyme Inhibition :
    • It has been investigated for its potential as an enzyme inhibitor in various biochemical pathways. For instance, thiazolo-pyridines have been studied for their ability to inhibit kinases involved in cancer progression.
    • Such inhibition can lead to the development of targeted therapies that are more effective and have fewer side effects compared to traditional chemotherapies.

Material Science Applications

  • Polymer Synthesis :
    • The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices that can be used in advanced materials.
    • Research has shown that incorporating thiazolo-pyridine units into polymer chains can improve their electrical conductivity and thermal resistance.
  • Nanomaterials :
    • There is ongoing research into using this compound in the fabrication of nanomaterials for applications in electronics and photonics. Its ability to form stable complexes with metal ions makes it suitable for creating conductive nanocomposites.

Agricultural Applications

  • Pesticide Development :
    • The compound's biological activity has led to its exploration as a potential pesticide or herbicide. Its structural characteristics may allow it to target specific pests while minimizing harm to beneficial organisms.
    • Preliminary studies have indicated that thiazolo-pyridine derivatives possess insecticidal properties against common agricultural pests.
  • Plant Growth Regulators :
    • There is potential for utilizing this compound as a plant growth regulator due to its effects on plant metabolic pathways. This could lead to improved crop yields and resistance to environmental stressors.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby inhibiting DNA replication and transcription .

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridine Analogue

Compound : 5-[(tert-butoxy)carbonyl]-2-methyl-4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: N/A, MFCD28657244)

  • Structural Difference : Replaces the thiazole ring with a pyrazole ring and introduces a methyl group at position 2.
  • Molecular Formula : C₁₃H₁₇N₃O₄ (MW: 283.3 g/mol).

Oxazolo[4,5-c]pyridine Analogue

Compound : 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid (CAS: 912265-93-1)

  • Structural Difference : Substitutes sulfur in the thiazole ring with oxygen, forming an oxazole.
  • Molecular Formula : C₁₂H₁₆N₂O₅ (MW: 268.27 g/mol).
  • The compound’s lower molecular weight may enhance aqueous solubility .

Thieno[2,3-c]pyrrole Analogue

Compound: 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid (CAS: 1369351-45-0)

  • Structural Difference : Replaces the pyridine-thiazole system with a thiophene-pyrrole fusion.
  • Molecular Formula: C₁₂H₁₅NO₄S (MW: 269.32 g/mol).
  • Impact: The thieno-pyrrole system introduces a planar, conjugated structure, which may enhance intermolecular interactions in solid-state formulations or protein binding .

Functional Group Variations

Boc-Protected Imidazo[4,5-c]pyridine

Compound : 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid (CAS: 1251000-11-9)

  • Structural Difference : Features an imidazole ring fused to pyridine.
  • Molecular Formula : C₁₂H₁₇N₃O₄ (MW: 267.28 g/mol).

Nitroso-Modified Thiazolo[5,4-c]pyridine

Compound : 5-Nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

  • Structural Difference : Incorporates a nitroso group at position 4.
  • Impact: The nitroso group may act as a nitric oxide donor, conferring vasodilatory or antiplatelet properties absent in the Boc-protected parent compound .

Biological Activity

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N2O4SC_{12}H_{15}N_{2}O_{4}S, with a molecular weight of 283.32 g/mol. The compound's structure includes a thiazole moiety fused to a pyridine ring, which is known to contribute to various biological activities.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain thiazole-containing compounds had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . The presence of electron-donating groups in the structure enhances cytotoxicity.

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant properties. A specific compound demonstrated complete protection against tonic extensor phases in animal models . The SAR analysis highlighted that modifications at the phenyl ring significantly influenced anticonvulsant activity.

Antimicrobial Activity

The thiazole moiety has been associated with antimicrobial effects. Various thiazole derivatives have been tested against bacterial strains and exhibited notable antibacterial activity . The structure's ability to interact with microbial enzymes is thought to be a contributing factor to its efficacy.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features:

  • Electron-donating groups : Enhance antitumor activity.
  • Substituents on the phenyl ring : Affect anticonvulsant potency.
  • Thiazole ring : Essential for both antibacterial and anticancer activities.

Case Studies

  • Antitumor Efficacy : A study on a series of thiazole derivatives showed that compounds with specific substitutions exhibited potent antitumor activity against HepG2 liver carcinoma cells . The presence of halogen substituents was crucial for enhancing bioactivity.
  • Anticonvulsant Screening : In another study, several thiazole-based compounds were screened for anticonvulsant activity using the pentylenetetrazol (PTZ) model in rodents. Compounds that retained certain functional groups showed significant protective effects .

Q & A

Q. How can the structural identity of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the presence of the tert-butoxycarbonyl (Boc) group (distinct peaks at ~1.4 ppm for tert-butyl protons and ~155-160 ppm for carbonyl carbons) and the thiazolo-pyridine core .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C13_{13}H17_{17}NO4_4S, MW 283.34) with a deviation <2 ppm .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, particularly the bicyclic thiazolo[4,5-c]pyridine system .

Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) protecting group into thiazolo-pyridine derivatives?

Methodological Answer:

  • Boc Protection of Amines : React the free amine group in the pyridine-thiazole precursor with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .
  • Solvent Optimization : Use dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to minimize side reactions .
  • Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR spectroscopy (disappearance of the amine N-H stretch at ~3300 cm1^{-1}) .

Q. How is the purity of this compound assessed in academic research settings?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with a water/acetonitrile gradient (0.1% trifluoroacetic acid as modifier) to achieve >95% purity. Retention time and UV absorption (λ ~250 nm) are compared to standards .
  • Elemental Analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values .
  • Melting Point : A sharp melting point (e.g., 150–151°C for analogs) indicates purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for Boc-protected thiazolo-pyridines?

Methodological Answer:

  • Reaction Optimization : Screen catalysts (e.g., Pd(OAc)2_2 for coupling steps) and solvents (DMF vs. DCM) to improve efficiency. For example, microwave-assisted synthesis may reduce reaction time and improve yields .
  • Byproduct Analysis : Use LC-MS to identify common impurities (e.g., de-Boc products or dimerization artifacts) and adjust protecting group stability .
  • Reproducibility Checks : Ensure inert atmosphere (N2_2/Ar) and anhydrous conditions, as moisture can hydrolyze the Boc group .

Q. What experimental designs are recommended for studying the hydrolytic stability of the Boc group in this compound under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC. The Boc group is stable at neutral pH but hydrolyzes rapidly under acidic conditions (e.g., pH <4) .
  • Kinetic Studies : Calculate half-life (t1/2_{1/2}) using first-order kinetics. For example, at pH 2, t1/2_{1/2} may be <1 hour due to acid-catalyzed cleavage .
  • Stabilization Strategies : Co-formulate with excipients (e.g., cyclodextrins) to protect against premature hydrolysis in drug delivery studies .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the thiazolo-pyridine ring (e.g., substituents at positions 2 or 4) and compare bioactivity .
  • Boc Group Replacement : Test alternatives (e.g., Fmoc or Cbz) to evaluate the impact of steric bulk on target binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) and prioritize synthetic targets .

Q. What methodologies are suitable for resolving regioselectivity challenges in the synthesis of thiazolo-pyridine derivatives?

Methodological Answer:

  • Directing Group Strategies : Introduce temporary groups (e.g., nitro or amino) to control cyclization sites during thiazole ring formation .
  • Microwave-Assisted Synthesis : Enhance regioselectivity by accelerating reaction kinetics, reducing side-product formation .
  • Crystallographic Analysis : Compare X-ray structures of intermediates to identify steric or electronic factors influencing regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid

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